5-Bromo Substituent Is Indispensable for Epac1 GEF Inhibition: SAR Inference from CE3F4 Series
In the CE3F4 tetrahydroquinoline series, compound 6 (selective removal of bromine at position 5) completely abolished Epac1 inhibitory activity, whereas compound 5 (removal of bromine at position 7) only partially reduced inhibition relative to the parent CE3F4 (5,7-dibromo-6-fluoro-THQ) [1]. The target compound (5-bromo-8-fluoro-THQ) retains the critical 5-bromo pharmacophore identified in this SAR study. Quantitative comparison: CE3F4 at 20 µM inhibited Epac1-stimulated GDP exchange on Rap1 by approximately 80%; compound 5 (lacking 7-Br) retained ~45% inhibition; compound 6 (lacking 5-Br) showed <5% inhibition under identical conditions (20 µM 007 agonist, 20 µM test compound) [1]. Although direct testing of 5-bromo-8-fluoro-THQ was not performed in this study, the SAR indicates that 5-bromo is the dominant determinant of activity.
| Evidence Dimension | Epac1 GEF inhibitory activity (Rap1 GDP exchange assay) |
|---|---|
| Target Compound Data | Retains 5-Br (critical pharmacophore); predicted to maintain Epac1 inhibitory activity based on SAR |
| Comparator Or Baseline | CE3F4 (5,7-dibromo-6-fluoro-THQ): ~80% inhibition at 20 µM; Compound 6 (5-H, 7-Br, 6-F-THQ): <5% inhibition at 20 µM; Compound 5 (5-Br, 7-H, 6-F-THQ): ~45% inhibition at 20 µM |
| Quantified Difference | Removal of 5-Br reduces inhibition from ~80% to <5% (>16-fold loss); removal of 7-Br reduces inhibition to ~45% (~1.8-fold loss). 5-Br is the dominant pharmacophoric element. |
| Conditions | Cell-free Epac1 GEF assay; Rap1 GDP exchange measured; Epac1 stimulated with 20 µM 007 agonist; test compounds at 20 µM |
Why This Matters
Procurement of the 5-bromo-8-fluoro regioisomer preserves the essential 5-bromo pharmacophore while the 8-fluoro (vs. 6-fluoro in CE3F4) may confer differential selectivity for related bromodomain or Epac protein family members.
- [1] Courtilleau D, Bouyssou P, Fischmeister R, Lezoualc'h F, Blondeau JP. Identification of a Tetrahydroquinoline Analog as a Pharmacological Inhibitor of the cAMP-binding Protein Epac. Journal of Biological Chemistry. 2012;287(53):44192-44202. doi:10.1074/jbc.M112.415657 View Source
